An In-depth Technical Guide to the Mechanism of Action of SR 1824
An In-depth Technical Guide to the Mechanism of Action of SR 1824
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 1824 is a novel, synthetic, non-agonist ligand of the peroxisome proliferator-activated receptor-gamma (PPARγ). Unlike traditional thiazolidinedione (TZD) agonists, SR 1824 exerts its anti-diabetic effects not through classical transcriptional agonism but by selectively inhibiting the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This unique mechanism of action decouples the insulin-sensitizing benefits of PPARγ modulation from the adverse side effects associated with full agonism, such as weight gain and fluid retention. This technical guide provides a comprehensive overview of the molecular mechanism, key experimental data, and detailed protocols relevant to the study of SR 1824.
Core Mechanism of Action: Selective Inhibition of PPARγ Phosphorylation
The primary mechanism of action of SR 1824 is its ability to bind to PPARγ and allosterically inhibit its phosphorylation by Cdk5 at serine 273 (Ser273).[1] In states of obesity and insulin resistance, Cdk5 activity is elevated in adipose tissue, leading to increased phosphorylation of PPARγ at Ser273.[2] This post-translational modification does not impact the receptor's ability to promote adipogenesis but alters the expression of a specific subset of genes, including a reduction in the insulin-sensitizing adipokine, adiponectin.[2]
SR 1824, by binding to PPARγ, induces a conformational change that interferes with the ability of Cdk5 to access and phosphorylate Ser273.[3] This action restores a more normal pattern of gene expression, contributing to improved insulin sensitivity, without activating the broad transcriptional program associated with classical PPARγ agonism.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of SR 1824 and its analog, SR 1664.
Table 1: In Vitro Activity of SR 1824 and Comparators
| Compound | Target | Assay | Metric | Value | Reference |
| SR 1824 | PPARγ | Cdk5-mediated Phosphorylation | IC₅₀ | ~20-200 nM | [1] |
| SR 1664 | PPARγ | Cdk5-mediated Phosphorylation | IC₅₀ | ~20-200 nM | [1] |
| Rosiglitazone | PPARγ | Cdk5-mediated Phosphorylation | IC₅₀ | ~30 nM | [2] |
| SR 1824 | PPARγ | Transcriptional Reporter Gene Assay | Agonism | Little to no classical agonism | [1] |
| SR 1664 | PPARγ | Transcriptional Reporter Gene Assay | Agonism | Essentially no transcriptional agonism | [1] |
| Rosiglitazone | PPARγ | Transcriptional Reporter Gene Assay | Agonism | Full agonist | [1] |
| SR 1664 | PPARγ | LanthaScreen Competitive Binding Assay | IC₅₀ | 80 nM | [4] |
Table 2: In Vivo Effects of SR 1664 in a High-Fat Diet Mouse Model
| Treatment | Parameter | Effect | p-value | Reference |
| SR 1664 (10 mg/kg) | Fed Glucose | Decrease | P = 0.062 | Choi et al., 2011 |
| SR 1664 (10 mg/kg) | Fed Insulin | Decrease | < 0.05 | Choi et al., 2011 |
| SR 1664 (10 mg/kg) | HOMA-IR | Decrease | < 0.05 | Choi et al., 2011 |
| SR 1664 | Glucose Infusion Rate (Clamp) | Increase | < 0.05 | Choi et al., 2011 |
| SR 1664 | Hepatic Glucose Production (Clamp) | Suppression | < 0.05 | Choi et al., 2011 |
| SR 1664 | Whole Body Glucose Disposal (Clamp) | Increase | < 0.05 | Choi et al., 2011 |
| SR 1664 | WAT 2-deoxyglucose uptake (Clamp) | Increase | < 0.05 | Choi et al., 2011 |
Signaling Pathways and Experimental Workflows
SR 1824 Signaling Pathway
The following diagram illustrates the signaling pathway affected by SR 1824. In an obese state, inflammatory signals and other stimuli activate Cdk5, which then phosphorylates PPARγ. This leads to altered gene expression and contributes to insulin resistance. SR 1824 binds to PPARγ, blocking this phosphorylation event and thereby promoting insulin sensitivity.
Caption: Signaling pathway of SR 1824 in adipocytes.
Experimental Workflow for In Vitro Cdk5-mediated PPARγ Phosphorylation Assay
This workflow outlines the key steps to assess the inhibitory effect of SR 1824 on PPARγ phosphorylation by Cdk5 in vitro.
Caption: Workflow for the in vitro Cdk5 phosphorylation assay.
Detailed Experimental Protocols
In Vitro Cdk5-mediated PPARγ Phosphorylation Assay
This protocol is adapted from studies characterizing the inhibition of PPARγ phosphorylation.[1][2]
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Reagents:
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Purified recombinant human PPARγ protein.
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Active Cdk5/p25 kinase complex.
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SR 1824, Rosiglitazone (positive control), and DMSO (vehicle control).
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Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
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[γ-³²P]ATP (10 μCi per reaction).
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100 μM ATP.
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-
Procedure:
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Pre-incubate 1 µg of purified PPARγ with the desired concentration of SR 1824 (e.g., in a dose-response from 1 nM to 10 µM) or control compounds in kinase buffer for 20 minutes at 30°C.
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Initiate the kinase reaction by adding 20 ng of active Cdk5/p25 and [γ-³²P]ATP to a final concentration of 100 µM.
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Incubate the reaction mixture for 30 minutes at 30°C.
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Terminate the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.
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Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
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Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated PPARγ.
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Quantify the band intensities using densitometry to determine the extent of phosphorylation inhibition.
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PPARγ Transcriptional Reporter Gene Assay
This cell-based assay is used to determine the agonist activity of compounds on PPARγ.[1]
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Materials:
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COS-1 cells (or other suitable cell line).
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Expression vector for full-length human PPARγ.
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Reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).
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Transfection reagent (e.g., Lipofectamine 2000).
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SR 1824, Rosiglitazone (positive control), and DMSO (vehicle control).
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Luciferase assay system.
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-
Procedure:
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Seed COS-1 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
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Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected Renilla luciferase or β-galactosidase vector can be used for normalization.
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After 24 hours, replace the medium with fresh medium containing various concentrations of SR 1824 (e.g., 0.1, 1, 10 µM), Rosiglitazone (as a positive control), or DMSO (as a negative control).
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Incubate the cells for another 24 hours.
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Lyse the cells and measure the firefly and normalization (e.g., Renilla) luciferase activities using a luminometer and a dual-luciferase reporter assay system.
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Normalize the firefly luciferase activity to the control luciferase activity. Express the results as fold activation relative to the DMSO-treated cells.
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Cellular Assay for TNF-α-induced PPARγ Phosphorylation
This assay assesses the ability of SR 1824 to block PPARγ phosphorylation in a cellular context.[1][2]
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Materials:
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3T3-L1 preadipocytes or PPARγ-null mouse embryonic fibroblasts (MEFs) stably expressing wild-type PPARγ.
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Differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine, and 850 nM insulin).
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Maintenance medium (DMEM with 10% FBS and 850 nM insulin).
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Recombinant mouse TNF-α.
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SR 1824, Rosiglitazone, and DMSO.
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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Antibodies: anti-phospho-PPARγ (Ser273) and anti-total PPARγ.
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-
Procedure:
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Differentiate 3T3-L1 preadipocytes or PPARγ-reconstituted MEFs into mature adipocytes.
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Pre-treat the differentiated adipocytes with SR 1824 (e.g., 1 µM) or control compounds for 1-2 hours.
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Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce PPARγ phosphorylation.
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Wash the cells with ice-cold PBS and lyse them.
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Determine the protein concentration of the lysates.
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Analyze equal amounts of protein by Western blotting using anti-phospho-PPARγ (Ser273) and anti-total PPARγ antibodies.
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Quantify the band intensities to determine the ratio of phosphorylated PPARγ to total PPARγ.
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Adiponectin Gene Expression Analysis in 3T3-L1 Adipocytes
This protocol measures the effect of SR 1824 on the expression of the PPARγ target gene, adiponectin.
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Materials:
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Differentiated 3T3-L1 adipocytes.
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SR 1824, Rosiglitazone, and DMSO.
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RNA isolation reagent (e.g., TRIzol).
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Reverse transcription kit.
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Quantitative PCR (qPCR) master mix.
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Primers for adiponectin and a housekeeping gene (e.g., 36B4 or GAPDH).
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Procedure:
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Treat differentiated 3T3-L1 adipocytes with SR 1824 (e.g., 1 µM) or control compounds for 24-48 hours.
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Isolate total RNA from the cells.
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Synthesize cDNA from the RNA using a reverse transcription kit.
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Perform qPCR using primers for adiponectin and a housekeeping gene.
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Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in adiponectin mRNA expression compared to the vehicle-treated control.
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Conclusion
SR 1824 represents a significant advancement in the field of PPARγ modulation for the treatment of type 2 diabetes. Its unique mechanism of action, centered on the selective inhibition of Cdk5-mediated phosphorylation of PPARγ, offers the potential for effective insulin sensitization without the liabilities of classical PPARγ agonism. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pharmacological properties of SR 1824 and other compounds with a similar mechanism of action. This targeted approach to modulating PPARγ activity holds great promise for the development of safer and more effective anti-diabetic therapies.
References
- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
